6,8-Dimethylquinolin-3-amine
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Overview
Description
6,8-Dimethylquinolin-3-amine is a nitrogen-containing heterocyclic compound with the molecular formula C11H12N2. It is a derivative of quinoline, which is a fundamental structure in many natural products and pharmaceuticals. Quinoline derivatives are known for their diverse biological activities and are used in various fields, including medicinal chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dimethylquinolin-3-amine can be achieved through several methods. One common approach involves the cyclization of 2-(2-isocyanophenyl)acetonitriles with organoboron reagents using Mn(III) acetate as a mild one-electron oxidant . This method is practical, mild, and efficient, offering good functional group compatibility.
Another method involves the use of main group metal Lewis acid catalysis. For example, the intramolecular hydroamination and hydroarylation of mono-propargylated aromatic ortho-diamines can be conducted using stannic chloride or indium(III) chloride . These reactions can be performed under aerobic conditions and represent primary examples of main group metal-catalyzed cyclizations.
Industrial Production Methods
Industrial production of this compound typically involves scalable and environmentally friendly methods. For instance, visible-light-mediated aerobic dehydrogenation reactions using titanium dioxide as a catalyst and oxygen as a green oxidant can be employed . This method provides a variety of substituted quinolines, including this compound, under mild conditions.
Chemical Reactions Analysis
Types of Reactions
6,8-Dimethylquinolin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using mild oxidants like Mn(III) acetate to form quinoline derivatives.
Reduction: Reduction reactions can be performed using stannous chloride dihydrate in ethanol.
Substitution: Electrophilic and nucleophilic substitution reactions are common due to the presence of the quinoline ring.
Common Reagents and Conditions
Oxidation: Mn(III) acetate, titanium dioxide, and oxygen.
Reduction: Stannous chloride dihydrate, ethanol.
Substitution: Various electrophiles and nucleophiles, often under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinolines and quinoxalines, which are valuable intermediates in organic synthesis and pharmaceutical development .
Scientific Research Applications
6,8-Dimethylquinolin-3-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6,8-Dimethylquinolin-3-amine involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity . For example, it can participate in C–H bond activation and functionalization reactions, which are crucial for the synthesis of complex molecules . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
6,8-Dimethylquinolin-3-amine can be compared with other similar compounds, such as quinoxalines and quinolin-8-amines . These compounds share the quinoline core structure but differ in their substituents and functional groups. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
List of Similar Compounds
- Quinoxalines
- Quinolin-8-amines
- 2,4-Disubstituted quinolines
Properties
Molecular Formula |
C11H12N2 |
---|---|
Molecular Weight |
172.23 g/mol |
IUPAC Name |
6,8-dimethylquinolin-3-amine |
InChI |
InChI=1S/C11H12N2/c1-7-3-8(2)11-9(4-7)5-10(12)6-13-11/h3-6H,12H2,1-2H3 |
InChI Key |
VTFKHQXJPAYHDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C=C(C=N2)N)C |
Origin of Product |
United States |
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